Carbanilic acid, p-((1-carboxyethyl)sulfamoyl)-, 1-methyl ester, DL-

Lipophilicity prediction Physicochemical profiling N-arylsulfonyl amino acid comparator series

Carbanilic acid, p-((1-carboxyethyl)sulfamoyl)-, 1-methyl ester, DL- (CAS 83192-69-2), also systematically designated as (2S)-2-[[4-(methoxycarbonylamino)phenyl]sulfonylamino]propanoic acid or N-(N-methoxycarbonyl-sulfanilyl)-alanine, is a sulfonamide-carbamate hybrid molecule belonging to the N-arylsulfonyl-α-amino acid class. It carries a methoxycarbonyl-protected sulfanilyl group N-linked to DL-alanine, with a molecular formula of C₁₁H₁₄N₂O₆S and a molecular weight of 302.30 g·mol⁻¹.

Molecular Formula C11H14N2O6S
Molecular Weight 302.31 g/mol
CAS No. 83192-69-2
Cat. No. B12771216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbanilic acid, p-((1-carboxyethyl)sulfamoyl)-, 1-methyl ester, DL-
CAS83192-69-2
Molecular FormulaC11H14N2O6S
Molecular Weight302.31 g/mol
Structural Identifiers
SMILESCC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)OC
InChIInChI=1S/C11H14N2O6S/c1-7(10(14)15)13-20(17,18)9-5-3-8(4-6-9)12-11(16)19-2/h3-7,13H,1-2H3,(H,12,16)(H,14,15)/t7-/m0/s1
InChIKeyINFOPXDCGIEXLW-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Carbanilic Acid, p-((1-carboxyethyl)sulfamoyl)-, 1-methyl ester, DL- (CAS 83192-69-2): Chemical Identity and Procurement Baseline


Carbanilic acid, p-((1-carboxyethyl)sulfamoyl)-, 1-methyl ester, DL- (CAS 83192-69-2), also systematically designated as (2S)-2-[[4-(methoxycarbonylamino)phenyl]sulfonylamino]propanoic acid or N-(N-methoxycarbonyl-sulfanilyl)-alanine, is a sulfonamide-carbamate hybrid molecule belonging to the N-arylsulfonyl-α-amino acid class [1]. It carries a methoxycarbonyl-protected sulfanilyl group N-linked to DL-alanine, with a molecular formula of C₁₁H₁₄N₂O₆S and a molecular weight of 302.30 g·mol⁻¹ [2]. The compound is formally a racemic (DL-) mixture in which both enantiomers of the alanine moiety are present, and it serves as a protected intermediate in the synthesis of pharmacologically relevant arylsulfonyl amino acid derivatives, including thrombin inhibitors and aldose reductase inhibitors [3].

Why Generic Substitution Fails for CAS 83192-69-2: Stereochemical and Side-Chain Determinants of N-Arylsulfonyl Amino Acid Reactivity


N-Arylsulfonyl-α-amino acids with the 4-(methoxycarbonylamino)benzenesulfonyl scaffold are not interchangeable because the identity and stereochemistry of the amino acid side chain govern both the physicochemical properties and the synthetic utility of the downstream products [1]. Even within the same scaffold, substituting the alanine side chain (R = CH₃) with glycine (R = H) alters the calculated logP by approximately 1.2 log units (from ~0.5 to ~1.77), substantially shifting lipophilicity and potentially affecting membrane permeability, protein binding, and chromatographic behavior of the resulting derivatives . Furthermore, the DL-racemic form contains both enantiomers, whereas the D-enantiomer alone (CAS 83192-68-1) may introduce different pharmacological or pharmacokinetic profiles in chiral biological environments . Procurement of the incorrect stereoisomer or amino acid variant can therefore lead to irreproducible synthesis outcomes, failed biological assays, or misidentified structure–activity relationships.

Quantitative Differential Evidence for CAS 83192-69-2 versus Closest Analogs


LogP Differentiation: Alanine (DL) Side Chain Confers Lower Lipophilicity than Glycine or D-Alanine Analogs

Among the 4-(methoxycarbonylamino)benzenesulfonyl amino acid series, the DL-alanine derivative (CAS 83192-69-2) exhibits a calculated partition coefficient (logP) of approximately 0.5 [1]. By contrast, the glycine analog (CAS 83192-67-0, R = H) has a reported logP of ~1.77, while the D-alanine enantiomer alone (CAS 83192-68-1) yields logP ~2.16, based on computational predictions from the same platform . This represents a difference of approximately 1.2–1.7 log units, corresponding to a 15–50 fold predicted difference in octanol–water partitioning relative to these closest structural analogs.

Lipophilicity prediction Physicochemical profiling N-arylsulfonyl amino acid comparator series

Synthetic Yield Benchmark: 71.3% Coupling Efficiency from Sulfonyl Chloride Precursor

CAS 83192-69-2 can be prepared by reacting methyl (4-chlorosulfonylphenyl)carbamate with DL-alanine under basic aqueous conditions, affording the target N-sulfonylated alanine derivative in a reported yield of 71.3% [1]. This transformation forms the key sulfonamide bond that defines this compound class. The yield benchmark provides a procurement-relevant quality metric: batches claiming this synthetic route should demonstrate yields within a reasonable deviation of this value, and vendors unable to meet this benchmark may be supplying material obtained by alternative, potentially lower-purity routes.

Synthetic methodology Reaction yield Sulfonamide coupling

Downstream Deprotection Efficiency: 51.4% Conversion to N-Sulfanilyl-alanine

A key synthetic role of CAS 83192-69-2 is as a protected precursor to N-sulfanilyl-alanine (CAS 83192-75-0, MW 244.27), the free arylamine derivative. Reported deprotection (methoxycarbonyl removal) proceeds with a yield of 51.4% under NaOH/HCl conditions to afford the free sulfanilyl-alanine [1]. This moderate yield highlights the inherent challenge of selective carbamate cleavage in the presence of the sulfonamide and carboxylic acid functionalities—a constraint that does not apply to the simpler herbicide Asulam (methyl sulfanilylcarbamate, CAS 3337-71-1), which lacks the amino acid moiety and is therefore structurally unsuitable for generating amino acid-conjugated sulfonamide libraries [2].

Protecting group strategy Deprotection yield Synthetic intermediate utility

DL-Racemic Composition Enables Enantiomeric Resolution Studies Unavailable with Single-Enantiomer Batches

CAS 83192-69-2 is explicitly designated as the DL-(racemic) form, containing both (R)- and (S)-alanine enantiomers [1]. The D-enantiomer alone is registered under a separate CAS number (83192-68-1), with identical molecular formula (C₁₁H₁₄N₂O₆S, MW 302.30) but differing stereochemistry at the alanine α-carbon . This racemic specification is functionally important: the racemate permits analytical method development for enantiomeric separation (e.g., chiral HPLC), evaluation of enantiomer-dependent biological activity, and preparation of enantiopure material through resolution. A single-enantiomer procurement of CAS 83192-68-1 cannot serve these purposes.

Stereochemistry Racemic resolution Enantiomeric profiling

Molecular Weight and PSA Differentiate Alanine Derivative from Glycine Analog in the Same Scaffold Series

Within the 4-(methoxycarbonylamino)benzenesulfonyl amino acid series, the alanine derivative (CAS 83192-69-2) has a molecular weight of 302.30 Da and a topological polar surface area (TPSA) of approximately 130 Ų [1]. The glycine analog (CAS 83192-67-0, MW 288.28 Da, identical TPSA ~130 Ų) differs by one methylene unit (ΔMW = 14.03 Da) . While the TPSA remains constant (determined by the invariant sulfonamide, carbamate, and carboxylic acid groups), the incremental molecular weight and steric bulk of the alanine methyl group may influence both chromatographic retention and the steric fit within enzyme active sites when these compounds are used as inhibitor scaffolds.

Molecular descriptors Polar surface area Scaffold series comparison

Procurement-Relevant Application Scenarios for CAS 83192-69-2


Synthesis of Arylsulfonyl Amino Acid Libraries for Thrombin or Aldose Reductase Inhibitor Discovery

CAS 83192-69-2 serves as a protected, amino acid-bearing sulfonamide building block for assembling N-arylsulfonyl-α-amino acid derivatives that are documented intermediates for thrombin inhibitors (EP 0 468 231) and aldose reductase inhibitors (EP 0 305 947) [1]. The alanine side chain (R = CH₃) provides a steric profile distinct from the glycine analog, and the racemic (DL) form enables parallel evaluation of both enantiomers after chiral resolution. The methoxycarbonyl protecting group permits selective deprotection to the free sulfanilyl-amine (51.4% yield) for subsequent functionalization [2].

Chiral HPLC Method Development and Enantiomeric Purity Assessment

Because CAS 83192-69-2 is supplied as the DL-racemate, it is the appropriate standard for developing and validating chiral separation methods (e.g., chiral stationary phase HPLC) for this scaffold series [1]. The separated enantiomers can then be compared for differential biological activity. The D-enantiomer alone (CAS 83192-68-1), by contrast, cannot serve as a racemic calibration standard and is unsuitable for method development aimed at quantifying enantiomeric excess in asymmetric syntheses [2].

Physicochemical Profiling and LogP-Dependent Assay Design

With a predicted logP of ~0.5, CAS 83192-69-2 occupies a moderately hydrophilic region of chemical space compared to its glycine (logP ~1.77) and D-alanine (logP ~2.16) analogs [1]. This property profile recommends the compound for assay formats requiring aqueous solubility (e.g., biochemical enzyme inhibition screens at micromolar concentrations) where higher-logP analogs may suffer from aggregation or non-specific binding. Researchers designing parallel screening sets across this scaffold series should use the logP differential to interpret divergent assay outcomes [2].

Synthesis of N-Sulfanilyl-alanine and Downstream Diversification

The methoxycarbonyl group of CAS 83192-69-2 functions as a protective group for the aromatic amine. Controlled deprotection (NaOH/HCl) releases N-sulfanilyl-alanine (CAS 83192-75-0) in 51.4% yield [1]. The free amine can then be further derivatized (e.g., acylation, sulfonylation, urea formation) to generate compound libraries. This two-step protection–deprotection strategy is not accessible from the simpler sulfonamide herbicide Asulam (CAS 3337-71-1), which lacks the amino acid conjugation handle and cannot serve as a precursor to amino acid-bearing sulfonamide derivatives [2].

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